molecular formula C8H12N2S B1486373 1-cyclopentyl-1H-imidazole-2-thiol CAS No. 1038363-71-1

1-cyclopentyl-1H-imidazole-2-thiol

Cat. No. B1486373
M. Wt: 168.26 g/mol
InChI Key: VDALIJNEOCIQEA-UHFFFAOYSA-N
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Description

“1-cyclopentyl-1H-imidazole-2-thiol” is a chemical compound that belongs to the class of imidazoles . Imidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are key components in functional molecules used in a variety of applications .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .


Molecular Structure Analysis

The molecular structure of “1-cyclopentyl-1H-imidazole-2-thiol” is represented by the formula C8H12N2S . It is a derivative of imidazole, which is a five-membered heterocyclic compound .


Chemical Reactions Analysis

Imidazoles are known for their broad range of chemical and biological properties . They are key components in functional molecules and are utilized in a diverse range of applications .


Physical And Chemical Properties Analysis

“1-cyclopentyl-1H-imidazole-2-thiol” is a solid compound . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Thermodynamic and Electrochemical Properties

Research has explored the oxidation and reduction potentials of various imidazole-2-thiols, including 1-cyclopentyl-1H-imidazole-2-thiol, in specific solvent conditions. These studies provide insight into the substituent effects on electrochemical properties and establish fundamental thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) changes associated with these compounds (Po et al., 1991).

Synthetic Applications in Heterocyclic Chemistry

Imidazole-2-thiols, including derivatives similar to 1-cyclopentyl-1H-imidazole-2-thiol, have been used in regioselective reactions to develop efficient synthetic approaches for novel heterocyclic systems. These reactions often involve C–S and C–N bond formations, leading to the creation of diverse biologically active heterocyclic systems (Amosova et al., 2018).

Fluorescent Probes for Thiol Imaging

The design and synthesis of fluorescent probes based on imidazole derivatives for the detection of thiols in aqueous solutions and living cells have been a significant area of research. These probes demonstrate high sensitivity, fast response, and large Stokes shifts, making them practical for fluorescence imaging applications (Chen et al., 2017).

Green Chemistry Applications

The development of green and sustainable chemistry methods using imidazole-2-thiols includes the aerobic sulfenylation of imidazo[1,2-a]pyridines using environmentally benign reagents. These methods emphasize the use of molecular oxygen as the oxidant and water as the only byproduct, aligning with the principles of green chemistry (Iida et al., 2018).

Advanced Material Science

In material science, imidazole-2-thiols have been explored for their potential in self-assembled monolayer films. These films are of interest for the rational design of surfaces with controlled interfacial structure and properties, offering diverse functionalities for technological applications (Arduengo et al., 1990).

Future Directions

Imidazoles, including “1-cyclopentyl-1H-imidazole-2-thiol”, have a wide range of applications and continue to be an area of active research . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

3-cyclopentyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c11-8-9-5-6-10(8)7-3-1-2-4-7/h5-7H,1-4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDALIJNEOCIQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-1H-imidazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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